Manganese glycinate

描述

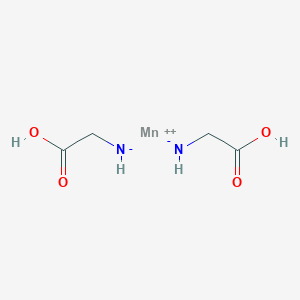

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

2-aminoacetate;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5NO2.Mn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMKPXXKHWQWFB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8MnN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219181 | |

| Record name | Manganese(II) bis(glycinate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6912-28-3, 14281-77-7 | |

| Record name | Manganese(II) bis(glycinate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006912283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014281777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese(II) bis(glycinate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(glycinato)manganese | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE GLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49L2D4K1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies for Manganese Glycinate Complexes

Chelate Complex Formation Methodologies

Two principal approaches are utilized for the synthesis of manganese glycinate (B8599266): aqueous dissolution and precipitation techniques, and solid-state mechanochemical synthesis.

This is the most widely documented and industrially relevant method for preparing manganese glycinate google.comevitachem.com. The process typically involves dissolving a soluble manganese salt and glycine (B1666218) in an aqueous medium, followed by controlled pH adjustment and thermal treatment to facilitate chelation.

The general procedure begins with the dissolution of manganese sulfate (B86663) monohydrate (MnSO₄·H₂O) or other water-soluble manganese salts, such as manganese chloride (MnCl₂) or manganese acetate (B1210297) (Mn(OAc)₂), along with glycine in deionized water researchgate.netscielo.br. A critical step involves adjusting the pH of the solution to an alkaline range, typically between 6 and 7, using an alkaline pH buffering agent google.comevitachem.com. This pH range is crucial for stabilizing the manganese(II)-glycine complex and preventing unwanted side reactions like the precipitation of manganese hydroxide (B78521) .

Following pH adjustment, the solution is heated to temperatures between 70–85°C to promote the ligand exchange and chelate formation google.comevitachem.com. The reaction is typically maintained at this temperature for a specified period, often ranging from 30 to 120 minutes, to allow for complete chelation google.com. Infrared (IR) spectroscopy can be used to confirm the formation of the chelate by observing shifts in the characteristic vibrational frequencies of the carboxylate (COO⁻) and amine (NH₂) groups, indicating Mn-N and Mn-O bonding researchgate.netscielo.br. Thermogravimetric analysis (TGA) further supports the formation of a 1:2 Mn:glycine stoichiometry through a single mass loss step associated with glycine release .

After the reaction, the this compound is typically isolated through crystallization upon cooling, followed by centrifugation and drying google.com. For industrial-scale production, acetone (B3395972) is often employed as a precipitating agent to induce crystallization from the reaction mixture .

An alternative method for synthesizing this compound involves solid-state mechanochemical approaches, which minimize or eliminate the use of solvents evitachem.comdntb.gov.uamdpi.com. In this technique, solid reactants, typically manganese chloride (MnCl₂) and glycine, are mixed in a specific molar ratio, commonly 1:2 (Mn:glycine) evitachem.com. The mixture is then subjected to mechanical grinding or milling for a defined period, usually 30–60 minutes evitachem.com. This mechanical energy input drives the solid-state reaction, forming the this compound adduct. The resulting solid product is then often purified, for instance, by recrystallization from ethanol (B145695), to remove any unreacted starting materials evitachem.com. This method offers advantages in terms of reduced waste generation and potentially simpler processing.

Optimization of Reaction Parameters

Several parameters significantly influence the efficiency, yield, and stability of the synthesized this compound. Careful control over these factors is essential for obtaining a high-quality product.

The pH of the reaction medium is a critical factor in this compound synthesis google.comfrontiersin.org. Maintaining the pH within the range of 6–7 is paramount for maximizing chelation efficiency and product yield google.comevitachem.com.

Low pH (< 6): At pH values below 6, the amino group of glycine becomes protonated (-NH₃⁺). This protonation reduces the availability of the nitrogen atom for coordination with manganese ions, thereby decreasing the chelation efficiency and lowering the product yield .

Optimal pH (6–7): Within this range, glycine exists in a zwitterionic form and as the deprotonated glycinate anion, allowing for effective bidentate coordination with the manganese(II) ion through both the amino nitrogen and the carboxylate oxygen google.com.

High pH (> 7): If the pH exceeds 7, there is an increased risk of precipitating manganese(II) hydroxide (Mn(OH)₂) or other manganese oxides, which consumes manganese ions and reduces the yield of this compound googleapis.com.

Research indicates that using an alkaline pH buffering agent, such as ammonium (B1175870) hydroxide (NH₃·H₂O), is superior to using strong bases like sodium hydroxide (NaOH) for pH adjustment google.com. Ammonium hydroxide helps maintain a stable pH environment by neutralizing the protons released during glycine ionization, thereby enhancing glycine's ability to form the this compound chelate. Studies have shown that NH₃·H₂O can increase chelation efficiency by up to 30% compared to NaOH .

Temperature plays a crucial role in the kinetics of chelation and the stability of the final product google.comwikipedia.orgmdpi.com. The optimal reaction temperature for synthesizing this compound via aqueous dissolution is generally between 70–85°C google.comevitachem.com. At these temperatures, the ligand exchange and complex formation reactions proceed at a favorable rate, facilitating efficient chelation .

Sub-optimal Temperatures (< 70°C): Lower temperatures are less favorable for the generation of this compound with a high degree of chelation, potentially leading to slower reaction kinetics and incomplete complex formation google.com.

Thermal Stability of Product: The synthesized this compound exhibits significant thermal stability, with decomposition onset typically observed around 314°C. This is substantially higher than that of free glycine, which decomposes around 109°C . However, care must be taken during the drying process, with temperatures ideally limited to ≤80°C to prevent degradation of the glycine ligand .

The stoichiometric ratio of manganese ions to glycine is a key determinant for achieving complete chelation and maximizing the yield of the desired this compound complex google.comresearchgate.net.

Molar Ratios: While a molar ratio of 1:2 (Manganese:Glycine) is often cited to ensure stoichiometric chelation , other studies suggest a broader optimal range for glycine to manganese salt from 1:0.5 to 1:2, with a preferred ratio of 1:1 to 1:1.5 google.com. These ratios aim to provide sufficient glycine molecules to coordinate with the manganese ion, forming a stable chelate ring.

Coordination Chemistry: Glycine acts as a bidentate ligand, coordinating to the manganese ion through its amine nitrogen atom and one oxygen atom of the carboxylate group (-COO⁻) researchgate.netscielo.br. This chelation forms a stable five-membered ring structure. Evidence for this coordination is observed in IR spectroscopy, where the asymmetric stretch of the carboxylate group shifts from approximately 1600 cm⁻¹ in free glycine to around 1615 cm⁻¹ in the chelated form, and an NH₂ deformation peak at 3180 cm⁻¹ indicates Mn-N bonding . TGA data, showing a single mass loss step, also supports the established 1:2 Mn:glycine stoichiometry in the synthesized adducts researchgate.net.

Table 1: Key Parameters for Aqueous Synthesis of this compound

| Parameter | Optimal Range/Value | Rationale/Effect | Source |

| Manganese Source | MnSO₄·H₂O, MnCl₂, Mn(OAc)₂ | Soluble manganese salts; MnSO₄ is common and cost-effective. | |

| Ligand | Glycine | Essential chelating agent. | |

| Molar Ratio (Glycine:Mn) | 1:2 , or 1:0.5-2, preferably 1:1-1.5 google.com | Ensures stoichiometric chelation, maximizes yield. | google.com |

| pH | 6–7 | Critical for stabilizing Mn²⁺-glycine complex, prevents glycine protonation (<6) and Mn(OH)₂ precipitation (>7). | google.com |

| pH Adjustment | Alkaline pH buffering agent (e.g., NH₃·H₂O) | NH₃·H₂O preferred over NaOH for higher chelation efficiency (30% increase), neutralizes H⁺. | google.com |

| Temperature | 70–85°C | Facilitates ligand exchange and chelate formation; lower temperatures are unfavorable. | google.com |

| Reaction Time | 30–120 minutes | Allows for sufficient chelation. | google.com |

| Isolation/Purification | Crystallization, Centrifugation, Drying; Acetone (industrial precipitation) | Yields solid product, purifies from reaction mixture. | google.com |

Table 2: Mechanochemical Synthesis of this compound (Summary)

| Method | Reactants | Conditions | Purification | Source |

| Solid-State Mechanochemical | MnCl₂, Glycine | 1:2 molar ratio, grinding for 30–60 min evitachem.com | Recrystallization from ethanol evitachem.com | evitachem.com |

Compound Names Mentioned:

this compound

Manganese sulfate monohydrate (MnSO₄·H₂O)

Glycine

Manganese chloride (MnCl₂)

Manganese acetate (Mn(OAc)₂)

Ammonium hydroxide (NH₃·H₂O)

Sodium hydroxide (NaOH)

Manganese hydroxide (Mn(OH)₂)

Manganese(II) ions (Mn²⁺)

Manganese(II) oxide (MnO)

Manganese(III) species (Mn³⁺)

Manganese dioxide (MnO₂)

Manganese(0) nanoparticles (Mn⁰)

Manganese(II)-glycine adducts

Acetone

Citric acid

Magnesium oxide (MgO)

Calcium hydroxide

Exploration of this compound Derivatives and Adducts

Synthesis of Multinuclear this compound Complexes

The creation of multinuclear manganese complexes involving glycinate ligands involves strategies to link multiple manganese centers together. These complexes can exhibit unique magnetic and structural properties.

One approach to forming polynuclear manganese complexes with amino acids, including glycine, involves reactions with various manganese salts and auxiliary ligands. For instance, reactions of MnCl₂·4H₂O with glycine in methanol (B129727) in the presence of specific oxime ligands and a base have yielded polynuclear structures. One such complex reported is [Mn₃Mn₂O₂(CH₃O)(Et-sao)₆(Val)].Val·1.5H₂O, which features multiple manganese ions bridged by oxo ligands and coordinated by valine and oxime ligands nih.gov. Another study synthesized a complex with the formula [Mn₃O(sao)₃(Gly)Cl(MeOH)₃]·1.87 MeOH·0.13H₂O using glycine, salicylaldoxime, and Ca(OH)₂ nih.gov. These examples highlight the use of co-ligands and specific reaction conditions to achieve multinuclearity.

Another strategy involves using silsesquioxane-derived ligands to template the formation of manganese clusters. For example, reactions involving Mn(NR₂)₂ (where R = SiMe₃) and silsesquioxane-derived silanols have led to the synthesis of multinuclear manganese complexes such as Mn³⁺₃(Ph₇Si₇O₁₂)₂Pyr₄ and Mn²⁺₄(Ph₄Si₄O₈)₂(Bpy)₂(Py)₂ nih.gov. These complexes demonstrate how carefully designed organic frameworks can direct the assembly of multiple metal centers.

Glycine Ligand Modifications in Manganese Chelate Synthesis

Modifying the glycine ligand prior to or during complexation with manganese offers a pathway to create manganese chelates with altered steric, electronic, or solubility characteristics. This can involve derivatizing the amino or carboxylate groups, or incorporating glycine into larger organic structures.

Research has explored the synthesis of manganese complexes with modified glycine ligands. For example, a novel manganese complex, C₁₆H₂₆MnN₄O₁₂, was synthesized using nicotinoyl-glycine, a derivative of glycine, in an ethanol/water solution mdpi.com. In this complex, the nicotinoyl-glycine ligand acts as a bridging ligand, connecting manganese ions through hydrogen bonding interactions, leading to a three-dimensional supramolecular net structure mdpi.com.

Studies have also investigated the coordination behavior of N-modified glycines with transition metals. While specific manganese examples are less detailed in the provided search results, research on other transition metals indicates that N-substituted glycines and their complexes can function as hydrogen buffers in biological reactions ubbcluj.ro. The synthesis of complexes with N-modified glycine derived from p-nitrophenylserinol and transition metals like Cu(II), Co(II), and Ni(II) shows that these modified ligands coordinate to the metal ions, typically involving the carboxylate oxygen and the nitrogen atom of the glycine fragment ubbcluj.ro.

Compound List:

this compound

Glycine

Manganese sulfate monohydrate

Ammonium hydroxide

Manganese chloride

Acetone

Sodium hydroxide

Sulfuric acid

Nicotinoyl-glycine

Manganese(II) acetate

Salicylaldoxime

DL-valine

2-hydroxypropiophenone (B1664086) oxime

2-hydroxyethanone oxime

para-aminobenzoic acid

Silsesquioxane-derived ligands

Mn(NR₂)₂ (R = SiMe₃)

Pyr

Bpy

Py

LiOH

BuLi

DMF

Isatinphenylhydrazone (IPH)

8-hydroxyquinoline (B1678124) (HQ)

Mn(gly)₂Cl

Mn(gly)₂Br

Mn(gly)₂N₃

Mn(gly)₂NCS

Ethylenediamine (en)

Methyl Red

H₂O₂

Quinazoline Schiff base ligand (WMS)

MnCl₂·4H₂O

Quinazoline-Glycine Manganese(II) Nano-Complex

Manganese(II) chloride

Manganese(II) complexes with glycine

Mn(gly)Cl₂(H₂O)₂

Mn(gly)₂Cl₂

Mn(gly)Br₂(H₂O)₂

Mn(gly)₂Br₂(H₂O)₂

N-(4-cyanophenyl)glycine

Mn(SALEN) Br

Mn(O₂CBuᵗ)₂

NBuⁿ₄MnO₄

pivalic acid

Mn(ClO₄)₂

NBuⁿ₄Cl

MeCN

[Mn⁸O⁹(O₂CBuᵗ)¹²]

Mn-NOTA-NP

Mn-NOTA

Mn-EDTA

Mn-DPDP

HSA

Gd-BOPTA

Gd-DTPA-EOB

1,4,7-Triazacyclononane-1,4,7-Triacetic Acid (NOTA)

Mn(II)-aqua complex

N,N-bis(2-(6-methyl)pyridylmethyl)glycinate (BMPG)

N,N-(2-pyridylmethyl)((1-methylimidazol-2-yl)methyl)glycinate (IPG)

MnSO₄

Cysteine

Methionine

Triticum durum L.

this compound hydrate (B1144303)

Manganese-Pro

Manganese sulfate

Manganese chelate of protein hydrolysate

Manganese chelate of glycine hydrate

Manganese(II) sulfate

(C₂NO₂H₅)MnSO₄

Advanced Spectroscopic and Structural Characterization of Manganese Glycinate

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in probing the coordination environment of the manganese ion and the structural features of the glycine (B1666218) ligand.

FT-IR spectroscopy is a powerful tool for confirming the formation of coordination bonds in manganese glycinate (B8599266). phytojournal.com The chelation of the manganese (II) ion by the glycine ligand leads to characteristic shifts in the vibrational frequencies of the functional groups involved in bonding, namely the carboxylate (COO⁻) and amino (NH₂) groups. iosrjournals.org

Upon complexation, the asymmetric stretching vibration of the carboxylate group shifts, which is a key indicator of coordination. For instance, in free glycine, the asymmetric stretch of the COO⁻ group is observed around 1600 cm⁻¹, while in chelated manganese glycinate, this peak shifts to approximately 1615 cm⁻¹. Similarly, the symmetric stretching vibration of the COO⁻ group also experiences a shift upon coordination. scielo.br For example, in MnCl₂·2gly and MnCl₂·4gly adducts, the antisymmetric COO⁻ stretching mode shifts to 1635 cm⁻¹, while the symmetric mode is observed at 1410 cm⁻¹ and 1409 cm⁻¹ respectively. scielo.br These shifts confirm the involvement of the carboxylate group in bonding with the manganese ion. scielo.br

The involvement of the amino group in coordination is also evident from the FT-IR spectrum. The N-H stretching vibrations, which typically appear above 3000 cm⁻¹, show shifts that provide evidence for the formation of an Mn-N bond. maynoothuniversity.ie For example, the NH₂ deformation peak at 3180 cm⁻¹ is indicative of Mn-N bonding. The disappearance or shifting of peaks associated with the NH₃⁺ group in free glycine and the appearance of new peaks corresponding to the coordinated NH₂ group further confirm the chelation process. iosrjournals.org The formation of both Mn-N and Mn-O bonds distinguishes this compound from other glycinate chelates.

A comparative analysis of the FT-IR spectra of free glycine and this compound reveals these significant changes, confirming the formation of a stable five-membered ring structure. iosrjournals.orgresearchgate.net

Interactive Table: FT-IR Spectral Data of Glycine and this compound

| Functional Group | Free Glycine (cm⁻¹) | This compound (cm⁻¹) | Interpretation |

| COO⁻ Asymmetric Stretch | ~1596 - 1600 scielo.br | ~1615 - 1635 scielo.br | Indicates coordination of the carboxylate group to the manganese ion. scielo.br |

| COO⁻ Symmetric Stretch | ~1412 scielo.br | ~1409 - 1410 scielo.br | Confirms involvement of the carboxylate group in chelation. scielo.br |

| NH₂ Deformation | - | ~3180 | Suggests the formation of an Mn-N bond. |

| N-H Stretch | ~3149.9 iosrjournals.org | Shifted | Evidence of the amino group's participation in coordination. iosrjournals.orgmaynoothuniversity.ie |

Raman spectroscopy complements FT-IR analysis by providing further details about the molecular structure of this compound. While FT-IR is sensitive to changes in dipole moments, Raman spectroscopy detects changes in polarizability, offering a different perspective on the vibrational modes of the molecule.

Studies on similar metal-glycinate complexes have shown that Raman spectroscopy can effectively probe the coordination of the glycine ligand. researchgate.net For instance, the characteristic vibrations of the COO⁻ and NH₂ groups are also observable in the Raman spectrum and their shifts upon complexation can be correlated with the formation of Mn-O and Mn-N bonds. The analysis of Raman spectra of manganese oxides has demonstrated the sensitivity of this technique to the local coordination environment and the nature of metal-oxygen bonds, which is transferable to the study of this compound. nsf.gov

Furthermore, Surface-Enhanced Raman Scattering (SERS) can be a powerful technique to study the adsorption and coordination of glycine on metal surfaces, providing significantly enhanced signals for the vibrational modes of the molecule. mdpi.com This suggests that SERS could be a valuable tool for detailed structural analysis of this compound, particularly in elucidating the finer details of the metal-ligand interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. Due to the paramagnetic nature of the Manganese(II) ion, it can influence the NMR signals of nearby nuclei, providing further structural insights. nih.gov

Proton (¹H) NMR spectroscopy is crucial for confirming that the glycine ligand remains intact upon chelation with the manganese ion. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the glycine molecule can be identified and compared to those of free glycine. hmdb.carsc.org The presence of these signals confirms that the fundamental structure of the glycine ligand is preserved within the complex.

Carbon-13 (¹³C) NMR spectroscopy is particularly informative for identifying the chelation sites of the glycine ligand. The chemical shifts of the carbon atoms in the glycine molecule are sensitive to their electronic environment, which changes significantly upon coordination to the manganese ion. nih.gov

The most notable changes are observed for the carboxyl carbon and the α-carbon. The coordination of the carboxylate group to the manganese ion causes a downfield shift in the resonance of the carboxyl carbon. For example, in magnesium bisglycinate, the carbon signal of free glycine shifts from 173 ppm to 180 ppm upon chelation. lohmann-minerals.com A similar shift is expected for this compound, providing direct evidence of the Mn-O bond formation. The absence of the signal for free glycine's carboxyl carbon further confirms complete chelation. lohmann-minerals.com

The α-carbon, being adjacent to both the coordinating amino and carboxylate groups, also experiences a shift in its resonance upon chelation. oup.com The magnitude and direction of these shifts can provide valuable information about the geometry and stability of the chelate ring. mdpi.com

Interactive Table: Representative ¹³C NMR Chemical Shifts for Glycinate Complexes

| Carbon Atom | Free Glycine (ppm) | Chelated Glycinate (ppm) | Interpretation |

| Carboxyl Carbon (COO⁻) | ~173 lohmann-minerals.com | ~180-187 lohmann-minerals.comoup.comoup.com | Significant downfield shift indicates coordination of the carboxylate group to the metal ion. lohmann-minerals.com |

| α-Carbon (CH₂) | ~42.5 | ~46 oup.comoup.com | Shift reflects the change in the electronic environment upon chelation. oup.comoup.com |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide a more comprehensive understanding of the coordination modes in this compound. numberanalytics.compreprints.org These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the elucidation of through-bond and through-space connectivities. emerypharma.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other. emerypharma.com In this compound, a COSY spectrum would show a correlation between the NH₂ protons and the CH₂ protons, confirming the integrity of the glycine backbone within the complex. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C. uvic.caresearchgate.net An HSQC spectrum of this compound would show a cross-peak connecting the CH₂ protons to the α-carbon, and the NH₂ protons to the nitrogen atom, thus confirming the C-H and N-H connectivities. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. uvic.caresearchgate.net This technique is particularly useful for identifying the coordination sites. For instance, an HMBC spectrum could show a correlation between the CH₂ protons and the carboxyl carbon, and potentially between the NH₂ protons and the carboxyl carbon, providing definitive evidence for the formation of the chelate ring structure.

Together, these 2D NMR experiments provide a detailed and unambiguous picture of the molecular structure of this compound in solution, confirming the coordination of the glycine ligand to the manganese ion through both the amino and carboxylate groups.

Mass Spectrometric Identification and Compositional Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of compounds. In the context of this compound, both Electrospray Ionization Mass Spectrometry (ESI-MS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are employed to gain a full picture of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Composition

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing coordination complexes like this compound without significant fragmentation. nih.gov This method allows for the determination of the molecular weight of the intact complex and can provide insights into the stoichiometry of the metal-ligand binding.

In a typical ESI-MS analysis of a manganese complex, the compound is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and introduced into the mass spectrometer. The resulting spectrum reveals peaks corresponding to the molecular ion of the complex, often with associated adducts (e.g., with sodium or protons). For instance, studies on manganese complexes have identified monocations such as [MnLH]+, confirming the chemical composition of the complex. conicet.gov.ar The binding capability of Mn(II) ions to peptides, a class of molecules to which glycine belongs, has been effectively studied using ESI-MS, showing the formation of ML and M2L type complexes where M represents the metal ion and L represents the ligand. nih.gov The technique is sensitive enough to determine the binding ratios under different pH conditions and to calculate complex formation equilibrium constants. nih.gov

| Species Observed in ESI-MS | Description |

| [Mn(glycinate)₂ + H]⁺ | Protonated manganese bis-glycinate complex |

| [Mn(glycinate)₂ + Na]⁺ | Sodium adduct of manganese bis-glycinate complex |

| [Mn(glycinate)]⁺ | Manganese mono-glycinate complex fragment |

This table is illustrative and represents typical species that could be observed for this compound in ESI-MS.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Quantification

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique used to determine the concentration of manganese and other trace elements within a sample. nih.govthermofisher.commdpi.com Unlike ESI-MS, ICP-MS is a "hard" ionization technique that breaks down the sample into its constituent atoms in a high-temperature plasma, which are then ionized and detected by a mass spectrometer. nih.govanalytik-jena.com

This method is crucial for quantifying the exact amount of manganese in a this compound sample, ensuring the correct stoichiometric ratio of manganese to glycinate. mdpi.com It is capable of detecting elements at concentrations ranging from milligrams to nanograms per liter. thermofisher.com The precision of ICP-MS makes it an indispensable tool in quality control and for verifying the elemental composition of synthesized this compound. For instance, in the analysis of supplemented feed samples, the coupling of capillary electrophoresis with ICP-MS detection has been shown to be efficient for the quantitative recovery of metal-glycinates. researchgate.net

| Element | Typical Concentration Range in Biological Samples |

| Manganese (Mn) | Varies depending on sample |

| Copper (Cu) | Nutritional monitoring |

| Zinc (Zn) | Nutritional monitoring |

| Lead (Pb) | Toxicity assessment |

| Arsenic (As) | Toxicity assessment |

This table provides examples of elements that can be quantified by ICP-MS and their relevance. nih.govresearchgate.net

X-ray Diffraction Analysis for Crystalline Structure Determination

Single Crystal X-ray Diffraction for Atomic Arrangement

Single crystal X-ray diffraction is the most powerful method for elucidating the precise molecular structure of a compound. rigaku.comcarleton.edu This technique requires a high-quality single crystal of this compound, which, when exposed to a monochromatic X-ray beam, diffracts the X-rays in a unique pattern. carleton.edu This diffraction pattern is directly related to the arrangement of atoms within the crystal lattice. rigaku.com

By analyzing the positions and intensities of the diffracted beams, researchers can construct a three-dimensional electron density map of the molecule, revealing the exact coordinates of each atom. This provides unambiguous information on the coordination geometry of the manganese ion, the bond distances and angles between manganese and the glycinate ligands, and how the individual complex molecules pack together to form the crystal. For example, studies on similar manganese complexes have used single-crystal XRD to reveal distorted pentagonal-bipyramidal or octahedral geometries around the Mn(II) center. researchgate.netscirp.org

| Crystallographic Parameter | Significance |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal lattice. carleton.edu |

| Space Group | Describes the symmetry elements present in the crystal structure. researchgate.net |

| Atomic Coordinates (x, y, z) | Specifies the position of each atom within the unit cell. |

| Bond Lengths and Angles | Provides precise measurements of the geometry of the coordination sphere. carleton.edu |

This table outlines key information obtained from single-crystal X-ray diffraction analysis.

Polycrystal Diffraction for Bulk Material Characterization

When single crystals of sufficient size and quality are not available, powder X-ray diffraction (PXRD) is used. This technique is performed on a polycrystalline sample, which consists of many small, randomly oriented crystallites. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ).

While PXRD does not provide the same level of atomic detail as single-crystal analysis, it is invaluable for identifying the crystalline phases present in a bulk sample of this compound. core.ac.ukresearchgate.net It can be used to confirm the identity of a synthesized product by comparing its diffraction pattern to a known standard. Furthermore, PXRD can be used to assess the purity of the material, as impurities with different crystal structures will produce their own distinct diffraction patterns. mdpi.com Analysis of the peak broadening in a powder pattern can also provide information about the average crystallite size and lattice strain within the material. researchgate.net

| Diffraction Data | Interpretation |

| Peak Positions (2θ) | Characteristic of the crystal lattice spacings (d-spacings). |

| Peak Intensities | Related to the arrangement of atoms within the crystal structure. |

| Peak Broadening | Can indicate small crystallite size or the presence of lattice strain. researchgate.net |

| Phase Identification | Comparison with databases allows for the identification of crystalline phases. core.ac.uk |

This table summarizes the information derived from polycrystalline X-ray diffraction patterns.

Thermogravimetric and Differential Scanning Calorimetry Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in this compound upon heating. icmab.esctherm.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. ctherm.com For this compound, which may exist as a hydrate (B1144303), TGA can determine the number of water molecules present by identifying the temperature at which they are lost. The technique also reveals the thermal stability of the compound and its decomposition pathway, showing the temperatures at which the glycinate ligands begin to break down, eventually leaving a manganese oxide residue at high temperatures. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. ctherm.commdpi.com DSC can identify phase transitions, such as melting, as well as exothermic or endothermic decomposition processes. In conjunction with TGA, DSC provides a comprehensive thermal profile of this compound, indicating its stability range and the energetics of its decomposition.

| Thermal Event | Technique | Information Gained |

| Dehydration | TGA/DSC | Loss of water molecules, determination of hydration state. |

| Decomposition | TGA/DSC | Onset and stages of thermal breakdown, thermal stability. ctherm.com |

| Phase Transition | DSC | Melting point, solid-solid transitions. |

| Final Residue | TGA | Identity and stoichiometry of the final oxide product (e.g., MnO, Mn₂O₃). researchgate.net |

This table illustrates the application of TGA and DSC in the thermal analysis of this compound.

Thermal Decomposition Pathways and Stability Profiling

The thermal stability and decomposition of this compound have been investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). These analyses provide insights into the structural integrity of the compound as a function of temperature.

Thermogravimetric studies indicate that this compound is thermally stable up to temperatures around 200–240°C. evitachem.combasf.combasf.com The decomposition process is multi-staged. For hydrated forms of this compound complexes, the initial mass loss, often occurring between 25°C and 150°C, is attributed to the release of water molecules. researchgate.net This dehydration step is followed by the decomposition of the glycine ligand at higher temperatures.

The decomposition of the anhydrous compound typically begins above 200°C. For instance, a manganese-glycine adduct, MnCl₂·2gly, was found to start its thermal degradation at 240°C, with a single mass loss step associated with the release of the glycine molecules. scielo.br Another study on manganese(II) complexes with glycine showed that after the initial dehydration, a multi-stage decomposition process occurs, involving the degradation of the glycine ligand. researchgate.net The gaseous products evolved during this decomposition include water, carbon dioxide, and ammonia (B1221849). researchgate.net

The final residue of the thermal decomposition is dependent on the atmosphere. In an air atmosphere, the final product is typically manganese(II,III) oxide (Mn₃O₄), which may form from the transformation of manganese(III) oxide (Mn₂O₃) at temperatures around 930°C. researchgate.net In an inert nitrogen atmosphere, the decomposition leads to the formation of manganese(II) oxide (MnO). researchgate.net

The following table summarizes the thermal decomposition stages for different this compound and related complexes.

| Compound/Complex | Temperature Range (°C) | Process | Mass Loss (%) | Gaseous Products | Final Residue (Air) | Final Residue (Nitrogen) |

| Hydrated this compound Complex | 25–150 | Dehydration (Loss of water) | - | H₂O | - | - |

| Anhydrous this compound Complex | >200 | Decomposition of glycine ligand | - | H₂O, CO₂, NH₃ | Mn₂O₃ → Mn₃O₄ | MnO |

| MnCl₂·2gly | Starts at 240 | Release of glycine molecules | - | - | - | - |

| MnCl₂·4gly | Starts at 210 | Release of glycine molecules | - | - | - | - |

Data compiled from multiple sources. researchgate.netscielo.br

Energy Changes Associated with Structural Transitions

Differential Scanning Calorimetry (DSC) is a key technique used to measure the energy changes associated with physical and chemical transitions in materials as a function of temperature. netzsch.com For this compound, DSC analysis reveals important information about its thermal stability and the energetics of its decomposition.

A notable endothermic event observed in the DSC profile of this compound is its thermal decomposition, which occurs at temperatures greater than or equal to 240°C. basf.combasf.com This decomposition is associated with an energy input of 10 kJ/kg. basf.combasf.com This value represents the energy required to break the bonds within the this compound complex, leading to its breakdown into simpler components.

The decomposition process can be complex, and the exact energy changes may vary depending on the specific form of the this compound complex and the experimental conditions, such as the heating rate and atmosphere. For instance, in hydrated complexes, an initial endothermic peak corresponding to the loss of water of hydration would be observed at lower temperatures, prior to the main decomposition of the organic ligand. researchgate.net

The following table presents the key energy change associated with the thermal decomposition of this compound as determined by DSC.

| Transition | Temperature (°C) | Energy Change (kJ/kg) | Technique |

| Thermal Decomposition | ≥ 240 | 10 | DSC (DIN 51007) |

Mechanistic Investigations of Manganese Glycinate Bioavailability and Transport

Intestinal Absorption Mechanisms in Non-Clinical Models

The intestinal epithelium represents the primary barrier and regulatory site for manganese absorption. The chemical form of manganese significantly influences its journey across this barrier. For manganese glycinate (B8599266), the presence of the glycine (B1666218) ligand introduces unique absorption routes that are not available to inorganic manganese.

A key hypothesis for the enhanced absorption of manganese glycinate is its ability to be transported across the intestinal wall via amino acid or peptide transport systems. In this proposed mechanism, the intact this compound chelate is recognized and carried by transporters responsible for absorbing amino acids and small peptides from the diet. dcu.ieuniroma3.it This pathway is distinct from the channels that transport free metal ions.

The chelation of manganese with glycine, a small and neutrally charged amino acid, creates a stable molecule that protects the manganese ion from interactions with dietary inhibitors (like phytates) in the intestinal lumen. mdpi.com This stability allows the chelate to reach the intestinal cell surface intact. It is theorized that the this compound molecule can then be absorbed via dipeptide transport mechanisms. oup.com Evidence supporting this comes from studies on other metal-amino acid chelates. For instance, research on a manganese-lysine complex in primary chicken intestinal epithelial cells (IECs) suggested that its uptake was mediated by lysine-specific transporters (CAT1/2 and system b⁰,⁺). nih.govdntb.gov.ua The addition of an inhibitor for the lysine (B10760008) transport system y+ decreased the uptake of the manganese-lysine complex but not of manganese from manganese sulfate (B86663). dntb.gov.ua Conversely, an activator of the b⁰,⁺ transport system increased the uptake of the manganese-lysine complex. dntb.gov.ua Similar mechanisms have been proposed for magnesium glycinate, which is thought to be absorbed in part as an intact dipeptide. oup.com While direct evidence for this compound is still emerging, the collective findings from analogous compounds strongly suggest that amino acid transporters play a crucial role in its superior absorption.

Beyond active transport via amino acid carriers, the movement of manganese across the intestinal epithelium can also occur through passive diffusion and facilitated transport. d-nb.infoopenaccessjournals.com Passive transport involves the movement of substances across the cell membrane down a concentration gradient without the expenditure of cellular energy. openaccessjournals.com For manganese, this can occur through diffusion, although this is generally when intakes are high. d-nb.inforesearchgate.net

Facilitated transport also moves substances down a concentration gradient but requires the help of membrane proteins, such as channel or carrier proteins. consensus.app In the context of this compound, the chelated form may be less likely to dissociate in the gut, which could prevent gastrointestinal irritation and allow it to be absorbed more readily. uniroma3.it The process of manganese transport in intestinal cells has been described as biphasic, involving a saturable, carrier-mediated process at lower concentrations and a non-saturable, passive diffusion process at higher concentrations. d-nb.infonih.gov The glycine ligand, by increasing the solubility of the manganese complex, may facilitate its access to the cell surface for both carrier-mediated and passive transport mechanisms. mdpi.comnih.gov

The glycine ligand in this compound is central to its enhanced gastrointestinal absorption efficiency. The chelation of manganese by two glycine molecules forms a stable, five-membered ring structure that protects the mineral ion. acs.org This protection prevents manganese from forming insoluble complexes with dietary components like phytates and tannins, which would otherwise render it unavailable for absorption. uniroma3.it

Studies in non-clinical models have demonstrated the superior absorption of organic manganese sources compared to inorganic ones. In an in vitro study using everted gut sacs from broilers, this compound showed significantly higher absorption in the ileum compared to manganese sulfate and manganese oxide. researchgate.netcabidigitallibrary.org The ileum was identified as the primary site for manganese absorption in this model. researchgate.netcabidigitallibrary.org

The following table presents data from a study comparing the manganese uptake from different sources in the intestinal segments of broilers.

| Intestinal Segment | Mn Source | Mn Uptake (% of Mn-Sulfate) | Mn Uptake (% of Mn-Oxide) |

| Duodenum | This compound | 118.01% | 258.90% |

| Jejunum | This compound | 117.58% | 266.67% |

| Ileum | This compound | 169.27% | 525.62% |

| *Indicates a statistically significant difference (P<0.05). Data adapted from Khakpour Irani et al. (2019). cabidigitallibrary.orgiau.ir |

This enhanced absorption is attributed to the stability of the glycinate chelate and its potential to utilize alternative absorption pathways. mdpi.com Another study in laying hens showed that both manganese sulfate and this compound significantly increased the concentration of manganese in the yolk, eggshell, serum, and liver compared to a control group, indicating effective uptake of both forms, though organic forms are often found to be more bioavailable. aejournal.iraejournal.ir

Cellular Uptake and Intracellular Distribution Studies

Once absorbed into the intestinal cells, manganese must be transported into the bloodstream and then taken up by other cells throughout the body. This process is mediated by a variety of metal transporter proteins.

Divalent Metal Transporter 1 (DMT1), also known as NRAMP2, is a major transporter for a variety of divalent metal ions, including manganese (Mn²⁺) and iron (Fe²⁺). researchgate.netfrontiersin.orgclinicaltrials.gov It is located on the apical membrane of intestinal cells and facilitates the transport of these metals from the intestinal lumen into the cell. researchgate.net Studies have shown that DMT1 is crucial for manganese absorption. nih.gov

Interestingly, some research suggests that the enhanced bioavailability of organic manganese chelates may be linked to their effect on DMT1 expression. nih.gov One study on broilers found that organic manganese chelates with moderate to strong chelation strength resulted in higher manganese absorption, which was possibly due to an enhanced expression of DMT1 in the duodenum, rather than involvement of amino acid or peptide transporters. researchgate.net However, another study in primary chicken IECs found no significant difference in DMT1 mRNA expression between cells treated with manganese-lysine and manganese sulfate. nih.gov It has also been noted that intestinal Dmt1 may not be required for manganese absorption under normal conditions but becomes essential in states of manganese overload. abdominalkey.comnih.gov The precise interplay between this compound and DMT1 is an area of ongoing research, but it is clear that DMT1 is a key player in the cellular influx of manganese.

The ZIP (Zrt- and Irt-like Protein) and Nramp (Natural resistance-associated macrophage protein) families of transporters are critical for manganese homeostasis. The Nramp family, which includes DMT1 (NRAMP2), consists of proton-coupled metal transporters. mdpi.comnih.gov NRAMP1, for example, is involved in manganese uptake in plants and is essential for tolerance to low manganese conditions. pnas.org

The following table summarizes the key transporter families involved in manganese transport.

| Transporter Family | Key Members | Primary Function in Manganese Transport |

| Nramp | DMT1 (NRAMP2), NRAMP1 | Cellular influx of Mn²⁺ from the intestinal lumen and endosomes. researchgate.netfrontiersin.org |

| ZIP | ZIP8, ZIP14 | Cellular influx of Mn²⁺. abdominalkey.comnih.gov May have compensatory roles. researchgate.net |

Intracellular Trafficking and Organelle Sequestration Mechanisms

Once absorbed into the cell, the manganese ion (Mn²⁺), dissociated from its glycinate carrier, is subject to complex intracellular trafficking and sequestration processes to maintain homeostasis and prevent toxicity. ontosight.ai The cell employs a variety of transporters and buffering mechanisms to direct manganese to specific organelles or export it. rsc.org

Key transport proteins, including Divalent Metal Transporter 1 (DMT1) and members of the ZIP (Zrt- and Irt-like Protein) family, such as ZIP8 and ZIP14, are primary regulators of manganese entry into the cytoplasm. rsc.orgd-nb.info From the cytosol, excess manganese is actively sequestered into various organelles to buffer its concentration and prevent interference with other cellular processes. ontosight.airsc.org

The primary organelles involved in manganese sequestration include:

Mitochondria: This organelle has a significant capacity for manganese sequestration, which is crucial for the function of the manganese-dependent enzyme superoxide (B77818) dismutase (Mn-SOD), a key antioxidant enzyme. ontosight.airsc.org

Golgi Apparatus: The Golgi complex is another site for manganese accumulation. mdpi.com The transmembrane protein GPP130, which cycles between the Golgi and endosomes, has been identified as a key player in manganese trafficking. nih.govnih.gov Exposure to manganese can induce the oligomerization of GPP130, leading to its diversion from the Golgi to lysosomes for degradation, a mechanism that also affects the trafficking of certain toxins that use this pathway. nih.gov

Endoplasmic Reticulum (ER) and Vacuoles: In plant cells, the ER and especially the large central vacuole are major sites for sequestering toxic levels of manganese, a mechanism that is also relevant in animal cells for detoxification. mdpi.comcabidigitallibrary.org Transporters from the Cation Diffusion Facilitator (CDF) and Cation Exchanger (CAX) families are involved in moving manganese into these compartments. mdpi.com

The precise mechanisms for how manganese is transported within the cell are still under investigation, but it is clear that a sophisticated network of transporters and binding proteins ensures its delivery to essential enzymes while preventing toxic accumulation. rsc.org

Comparative Bioavailability Studies in Animal Models

The bioavailability of manganese from this compound is frequently compared to other inorganic and organic sources in animal studies to determine its efficacy as a nutritional supplement. These studies typically measure mineral retention and tissue deposition as key indicators of absorption and utilization. wpsa-aeca.esallaboutfeed.net

This compound, as an organic chelate, is generally considered to have higher bioavailability than inorganic sources like manganese sulfate. allaboutfeed.netbiochem.net The chelation to the amino acid glycine is thought to protect the mineral from forming insoluble complexes in the gastrointestinal tract, allowing it to be more efficiently absorbed. biochem.netfrontiersin.org

Studies in poultry have demonstrated this advantage. In laying hens, both this compound and manganese sulfate supplementation were shown to increase manganese concentrations in the tibia, yolk, eggshell, serum, and liver compared to a control diet. aejournal.iraejournal.ir Similarly, research in broiler chickens indicated that manganese absorption from this compound was significantly higher in the ileum compared to manganese sulfate. researchgate.net One study noted that the uptake of manganese as Mn-glycinate by ileal sacs was 69.27% higher than that from manganese sulfate. researchgate.net This enhanced absorption can lead to improved performance metrics and better mineral storage in body tissues. aejournal.iraejournal.ir

Table 1: Comparative Manganese Deposition in Laying Hens This table is a representative summary based on findings where both sources increased tissue manganese levels significantly over control groups. aejournal.iraejournal.ir

| Tissue | Manganese Source | Outcome |

|---|---|---|

| Tibia | This compound | Significant increase in Mn concentration |

| Manganese Sulfate | Significant increase in Mn concentration | |

| Liver | This compound | Significant increase in Mn concentration |

| Manganese Sulfate | Significant increase in Mn concentration | |

| Serum | This compound | Significant increase in Mn concentration |

| Manganese Sulfate | Significant increase in Mn concentration | |

| Egg Yolk | This compound | Significant increase in Mn concentration |

The bioavailability of this compound has also been evaluated against other organic manganese sources, such as those chelated with other amino acids (e.g., methionine) or proteinates (short-chain peptides). allaboutfeed.netfrontiersin.org

Table 2: Comparative Intestinal Absorption of Different Manganese Sources in Broilers Data adapted from an in vitro everted gut sac technique study. researchgate.net

| Manganese Source | Relative Absorption Efficiency (Ileum) |

|---|---|

| This compound | Highest among tested organic/inorganic sources |

| Manganese-Bioplex | Lower than this compound |

| Manganese Sulfate | Lower than this compound |

| Manganese Oxide | Lowest among tested sources |

Quantifying manganese bioavailability requires precise analytical methods to measure its concentration in various biological samples. oup.com These methodologies are crucial for determining the effects of different mineral sources on an animal's manganese status.

Common techniques include:

Atomic Absorption Spectrometry (AAS): A widely used method for quantifying mineral concentrations in digested biological samples such as feed, feces, and tissues (e.g., liver, kidney, muscle). cdc.govpsu.edu It measures the absorption of light by free atoms of the element.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES): These are highly sensitive methods used for the simultaneous determination of multiple elements in a sample. They are often employed for analyzing trace mineral content in tissues, blood, and bone.

Tissue and Bone Analysis: The tibia is a common indicator bone for assessing long-term mineral deposition, particularly for manganese, due to its slow turnover rate. aejournal.iraejournal.ir Liver and serum samples are also frequently analyzed to reflect more recent absorption and the transport status of the mineral. aejournal.iraejournal.ir

Retention Studies: Bioavailability is often calculated through balance studies, where mineral intake is meticulously recorded and compared against the amount excreted in feces and urine. The difference represents the amount retained by the body. wpsa-aeca.es

Neutron Activation Analysis (NAA): A highly sensitive, non-invasive technique being developed for quantifying manganese in bone (MnBn) in live subjects. cdc.govpsu.edu This method uses a neutron source to make the manganese temporarily radioactive, and the emitted gamma rays are measured to determine its concentration. psu.edu

Isotope Tracers: Stable or radioactive isotopes, such as ⁵⁴Mn, can be used to trace the absorption, distribution, and excretion pathways of manganese from a specific source throughout the body with high precision. psu.edu

These methodologies allow researchers to build a comprehensive picture of how different forms of manganese, like this compound, are absorbed, distributed to various tissues, and retained over time. oup.comcdc.gov

Biochemical and Molecular Roles of Manganese Glycinate in Biological Systems Non Clinical Focus

Enzymatic Cofactor Functions and Metalloenzyme Activation

Manganese is a critical cofactor for a host of enzymes, playing an indispensable role in their catalytic activity and structural integrity. healthline.comhealth.com Manganese glycinate (B8599266) ensures an efficient supply of this mineral for the activation of these vital metalloenzymes.

One of the most well-documented roles of manganese is as a core component of manganese superoxide (B77818) dismutase (MnSOD), the primary antioxidant enzyme within the mitochondria. health.comnih.gov Mitochondria, being the major sites of cellular respiration, are prone to the production of reactive oxygen species (ROS), particularly the superoxide radical (O₂⁻). health.comnih.gov

MnSOD, a homotetramer located in the mitochondrial matrix, catalyzes the dismutation of superoxide into molecular oxygen and hydrogen peroxide, which is less reactive and can be further neutralized by other antioxidant enzymes like catalase and glutathione (B108866) peroxidase. health.comnih.gov The catalytic cycle of MnSOD involves the alternate oxidation and reduction of the manganese ion at its active site (Mn³⁺ ↔ Mn²⁺). researchgate.net Adequate availability of manganese, supplied by forms like manganese glycinate, is directly linked to enhanced MnSOD activity, thereby bolstering the cell's primary defense against mitochondrial oxidative stress. nih.gov Studies in animal models have shown that dietary manganese supplementation can increase the specific activity of MnSOD. nih.gov

Table 1: Research Findings on Manganese and MnSOD Activity

| Study Type | Model System | Key Findings | Citation |

|---|---|---|---|

| Animal Study | Obese (ob/ob) mice | Dietary manganese supplementation (200 ppm) led to an increase in the specific activity of MnSOD in brown adipose tissue. | nih.gov |

| Review | General | MnSOD is the principal antioxidant enzyme in the mitochondria, converting superoxide radicals to hydrogen peroxide. | health.com |

Beyond MnSOD, manganese is a crucial activator for numerous other enzymes involved in key metabolic pathways. healthline.comhealth.com this compound's high bioavailability supports the function of these enzymes.

Arginase: This manganese-containing enzyme is essential for the urea (B33335) cycle, a process that detoxifies ammonia (B1221849) produced during amino acid metabolism. health.com

Pyruvate (B1213749) Carboxylase: A manganese-containing enzyme critical for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. health.com

Glutamine Synthetase: This manganese-activated enzyme in the brain converts glutamate, an excitatory neurotransmitter, into glutamine. health.com

Glycosyltransferases: These enzymes, for which manganese is the preferred cofactor, are necessary for the synthesis of proteoglycans, which are essential for the formation of healthy cartilage and bone. health.com

Interactions with Antioxidant Defense Systems

The role of manganese extends beyond its function in MnSOD, as it broadly influences the cellular antioxidant defense network.

By enhancing the activity of MnSOD, manganese supplied from this compound directly mitigates the accumulation of superoxide radicals in the mitochondria. health.com This is a critical function, as unchecked ROS can lead to oxidative damage of lipids, proteins, and DNA, contributing to cellular dysfunction. nih.govnih.gov While manganese itself can have pro-oxidant effects at high concentrations, at physiological levels obtained from bioavailable sources, its primary role is antioxidative through enzymatic catalysis. nih.gov Some manganese complexes have been specifically designed to mimic the antioxidant action of superoxide dismutases. researchgate.net

Table 2: Studies on Manganese and ROS Mitigation

| Study Focus | Key Finding | Citation |

|---|---|---|

| Manganese Neurotoxicity | Mn is known to enhance the production of reactive oxygen species (ROS), which contributes to its toxicity at high levels. | nih.gov |

| Antioxidant Defense | MnSOD is a key enzyme in the cellular defense against oxidative stress by converting superoxide to less harmful molecules. | nih.gov |

Cellular redox homeostasis is the dynamic balance between oxidizing and reducing reactions within a cell. nih.gov Manganese plays a significant role in maintaining this balance. The dismutation of superoxide by MnSOD is a key event in controlling the cellular redox environment. nih.gov By regulating the levels of superoxide and hydrogen peroxide, manganese indirectly influences various redox-sensitive signaling pathways. nih.gov The redox activities of manganese allow it to have beneficial effects in controlling redox systems; however, an excess can disrupt these systems. nih.gov Therefore, the steady and bioavailable supply of manganese from this compound is important for maintaining this delicate balance.

Modulation of Specific Metabolic Pathways (In Vitro/Animal Models)

Manganese, and by extension this compound, is integral to the regulation of several metabolic pathways, a role demonstrated in various in vitro and animal models. healthline.comhealth.com

Manganese is essential for the metabolism of carbohydrates, amino acids, and cholesterol. healthline.comhealth.com Its role in gluconeogenesis through pyruvate carboxylase has been established. health.com Furthermore, manganese supplementation has been studied in the context of metabolic health. For instance, in obese (ob/ob) mice, which exhibit altered manganese metabolism, dietary manganese supplementation was shown to increase manganese concentrations in the liver and brown adipose tissue and enhance the activity of enzymes like succinate (B1194679) dehydrogenase, in addition to MnSOD. nih.gov There is also evidence suggesting that manganese may play a role in insulin (B600854) secretion and glucose metabolism, although the precise relationships are still under investigation. healthline.com Studies in animal nutrition have shown that organic manganese sources like glycinates can be more effective than inorganic sources in improving certain physiological outcomes, which is often attributed to their enhanced absorption and bioavailability. basf.com

Table 3: Animal and In Vitro Model Research on Manganese Metabolism

| Model System | Manganese Source | Outcome | Citation |

|---|---|---|---|

| Obese (ob/ob) mice | Dietary Manganese | Increased Mn concentration in liver and brown adipose tissue; increased activity of succinate dehydrogenase and MnSOD. | nih.gov |

| Laying hens | This compound vs. Manganese Sulfate (B86663) | This compound was more effective in improving eggshell quality at equivalent doses. | |

| Broilers | This compound | Increased serum zinc concentrations, suggesting synergistic mineral absorption. |

Involvement in Glucose Metabolism Regulation

Manganese plays a significant role in the metabolism of glucose, carbohydrates, and lipids. nih.gov Its involvement as a cofactor for several enzymes is central to these processes. nih.govclevelandclinic.org Manganese is implicated in the production of insulin, a hormone that regulates blood sugar by facilitating its removal from the bloodstream. healthline.com Consequently, manganese may contribute to the proper secretion of insulin and help stabilize blood sugar levels. healthline.com

The element is concentrated in the pancreas, the organ responsible for insulin production. healthline.com Research has indicated a link between lower blood levels of manganese and issues with blood sugar control, with individuals with diabetes showing lower levels of the antioxidant enzyme manganese superoxide dismutase (MnSOD). healthline.com While the precise relationship is still under investigation, it is clear that manganese is involved in glucose metabolism. nih.govhealthline.com Some studies suggest that manganese deficiency might impair carbohydrate metabolism and lead to abnormalities in glucose tolerance. nih.govacs.org

It is important to note that while manganese is essential, the dynamics of its role in glucose regulation are complex. Studies have found associations between both high and low blood levels of manganese and the prevalence of type 2 diabetes, indicating a need for balanced levels for optimal function. nih.gov

Impact on Lipid Metabolism Processes

Manganese is also integral to lipid metabolism. nih.gov It is a cofactor for enzymes involved in the metabolism of cholesterol. healthline.com The body requires manganese to break down and utilize fats. clevelandclinic.org

One of the key enzymes in cholesterol synthesis is HMG-CoA reductase. While magnesium is primarily known to regulate this enzyme, some enzymes that activate HMG-CoA reductase can also utilize manganese as a cofactor. bioguto.lt Another crucial enzyme in lipid metabolism activated by magnesium is lecithin (B1663433) cholesterol acyltransferase (LCAT), which is vital for the transport and storage of cholesterol. bioguto.lt While direct studies on this compound's specific impact are limited, the fundamental role of manganese in enzymatic processes related to lipid metabolism is established. nih.govhealthline.com

Ligand Exchange and Metal Ion Release Dynamics in Biological Matrices

The stability and behavior of this compound in biological systems are influenced by its chemical environment, particularly pH and the presence of other molecules that can bind to manganese.

pH-Dependent Dissociation and Manganese Ion Speciation

The stability of metal chelates like this compound is highly dependent on pH. In aqueous solutions, the solubility and stability of this compound vary significantly with pH. It is most stable as a chelate in a neutral pH range of 6-8. At acidic pH levels, typically below 5, this compound undergoes partial to significant dissociation, releasing manganese ions (Mn²⁺) and glycine (B1666218). animine.eu Conversely, at a pH greater than 10, it is prone to precipitation as manganese hydroxide (B78521) (Mn(OH)₂).

This pH-dependent behavior is critical in biological contexts. For instance, in the acidic environment of the stomach, glycinates are expected to dissociate. As they move into the more alkaline environment of the small intestine, re-chelation or the formation of other complexes with organic molecules can occur. animine.eu The chemical form of manganese, or its speciation, is crucial as it dictates its bioavailability and reactivity. bibliotekanauki.pl In biological tissues, the concentration of free, ionically bonded manganese is extremely low; instead, it is found in chelates or as part of manganese-dependent enzymes. acs.org The most common and stable oxidation state of manganese in biological systems is Mn²⁺. technion.ac.ilscispace.com

Table 1: pH-Dependent Stability of this compound

| pH Range | Solubility (g/L) | Stability |

|---|---|---|

| 2–4 | 0.5–1.0 | Partial dissociation to Mn²⁺ + glycine. |

| 6–8 | 25–30 | Stable chelate; no dissociation. |

| >10 | <0.1 | Precipitation as Mn(OH)₂. |

Competitive Binding with Endogenous Ligands

Once manganese is released from the glycinate chelate, it can interact with various endogenous ligands within the biological system. These ligands can include other amino acids, proteins, and organic acids. The binding of manganese to these endogenous molecules is a competitive process.

The affinity of divalent metals for protein ligands generally follows the Irving-Williams series, which ranks the stability of metal complexes. pnas.org Manganese is at the less competitive end of this series compared to metals like copper and zinc. pnas.org This means that in the presence of these other metal ions, manganese may be displaced from binding sites. For example, divalent metal transporters (DMTs) can transport various metal ions, including Mn²⁺, Fe²⁺, Zn²⁺, and Cu²⁺, with differing affinities, leading to competition for uptake. nih.gov

Studies on manganese binding to proteins like human serum albumin (HSA) show that manganese competes with other metal ions, such as zinc, for binding sites. researchgate.net The binding of manganese to DNA has also been shown to be influenced by the presence of other cations like magnesium, calcium, and sodium, which compete for the same binding sites. nih.gov This competition is a key factor in the distribution and biological activity of manganese within an organism. The binding of manganese to different ligands can also be influenced by the local chemical environment, such as the presence of specific functional groups on the ligands. nist.gov

Advanced Analytical Methods for Manganese Glycinate Quantification and Speciation

Atomic Absorption Spectrometry (AAS) Techniques

Atomic Absorption Spectrometry (AAS) is a spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state. For manganese glycinate (B8599266) analysis, the sample must first be prepared, typically through acid digestion, to break down the organic glycinate portion and free the manganese atoms for analysis.

Flame Atomic Absorption Spectrometry (FAAS) is a robust and widely used technique for determining the total manganese concentration in samples. In this method, a liquid sample containing the analyte is aspirated into a flame, where it is desolvated, vaporized, and atomized. nemi.gov A hollow-cathode lamp, specific for manganese, emits light at a characteristic wavelength (279.5 nm) that is absorbed by the manganese atoms in the flame. nemi.govscispace.com The amount of light absorbed is directly proportional to the concentration of the manganese in the sample.

The air-acetylene flame is commonly used for manganese analysis. nemi.gov While effective, the method can be subject to interferences. For instance, high concentrations of silica (B1680970) or magnesium may interfere with the reading. nemi.gov In complex matrices, chemical interferences can occur; for example, the presence of calcium and phosphate (B84403) can depress the manganese absorbance, a problem that can be mitigated by adding a releasing agent like lanthanum chloride to the solution. researchgate.net Despite these potential challenges, FAAS is valued for its simplicity and speed, capable of analyzing a large number of samples efficiently. scispace.com The detection limit for manganese by FAAS can be as low as 10 µg/L in water samples. nemi.gov

| Parameter | Typical Value/Setting |

|---|---|

| Wavelength | 279.5 nm nemi.govscispace.com |

| Light Source | Manganese Hollow-Cathode Lamp scispace.com |

| Flame Type | Air-Acetylene nemi.gov |

| Spectral Slitwidth | 0.2 nm scispace.com |

| Lamp Current | 10 mA scispace.com |

Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS), also known as Electrothermal Atomic Absorption Spectrometry (ETAAS), offers significantly higher sensitivity than FAAS and is ideal for trace and ultra-trace analysis. eag.com This technique is suitable for determining very low concentrations of manganese, often in the microgram per liter (µg/L) or part-per-billion range. eag.com Instead of a flame, GFAAS uses a small, electrically heated graphite tube to atomize the sample. epa.gov A small, precise volume of the sample (typically less than 100 µL) is injected into the tube. eag.com The temperature of the tube is then progressively increased in a controlled program to dry the sample, char the organic matrix, and finally, atomize the analyte at a high temperature. epa.govnemi.gov

The higher efficiency of atomization in the confined space of the graphite tube results in a much lower detection limit compared to FAAS. epa.gov For manganese, the applicable range can be from 0.2 to 20 µg/L. nemi.gov The method's sensitivity is demonstrated by detection limits reported as low as 0.0097 ng/ml. nih.gov To minimize matrix interferences and prevent premature volatilization of the analyte during the charring step, matrix modifiers such as nickel nitrate (B79036) or palladium nitrate may be used. epa.govepa.gov Background correction techniques, like Zeeman or deuterium (B1214612) background correction, are essential to counteract nonspecific absorption and light scattering, ensuring accurate results. nemi.govepa.gov

| Parameter | Typical Value/Setting |

|---|---|

| Wavelength | 279.5 nm nemi.govnih.gov |

| Sample Volume | ~20 µL nemi.gov |

| Pyrolysis (Charring) Temperature | 1200 °C nih.gov |

| Atomization Temperature | 2200 °C nih.gov |

| Carrier Gas | Argon nih.gov |

| Limit of Detection (LOD) | 0.0097 ng/ml nih.gov |

Atomic Emission Spectrometry (AES) Approaches

Atomic Emission Spectrometry (AES) is another class of analytical techniques used for elemental analysis. Unlike AAS, which measures the absorption of light, AES measures the light emitted from excited atoms or ions.

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a powerful technique for elemental analysis. wikipedia.org It uses an inductively coupled plasma, typically generated from argon gas, to produce a high-temperature source (6,000 to 10,000 K) that atomizes and excites the atoms of the elements within a sample. wikipedia.org As these excited atoms and ions return to their lower energy states, they emit electromagnetic radiation at wavelengths characteristic of each specific element. wikipedia.org The intensity of this emitted light is proportional to the concentration of the element in the sample. wikipedia.org

A key advantage of ICP-AES over AAS techniques is its ability to perform simultaneous multi-element analysis. whitman.edu It generally has fewer chemical interferences than FAAS due to the extremely high temperature of the plasma. whitman.edu For the analysis of manganese glycinate, the sample is first digested and then introduced into the plasma, often as an aerosol. The instrument's optical spectrometer separates the emitted light into its component wavelengths, and detectors measure the intensity at the specific wavelengths chosen for manganese. fao.org The selection of the optimal emission wavelength is crucial and depends on the sample matrix and potential spectral interferences from other elements. fao.org

| Parameter | Typical Setting/Feature |

|---|---|

| Plasma Source | Inductively Coupled Plasma (ICP) wikipedia.org |

| Plasma Gas | Argon wikipedia.org |

| Source Temperature | 6,000 - 10,000 K wikipedia.org |

| Detection Principle | Emission of electromagnetic radiation wikipedia.org |

| Key Advantage | Simultaneous multi-element detection whitman.edu |

Neutron Activation Analysis for Elemental Quantification

Neutron Activation Analysis (NAA) is a highly sensitive and non-destructive nuclear analytical technique used for determining the elemental composition of a wide variety of materials. wikipedia.org It is particularly effective for the precise quantification of elements like manganese. nih.gov The method is based on nuclear transitions rather than electronic transitions, which distinguishes it from spectroscopic techniques. wikipedia.org

The process involves bombarding a sample with neutrons, typically from a nuclear reactor. wikipedia.org This causes stable isotopes within the sample to become radioactive. The stable isotope of manganese, ⁵⁵Mn, which has a 100% natural abundance and a large thermal neutron capture cross-section, is readily activated to form the radioisotope ⁵⁶Mn. nih.govnrc.gov The newly formed ⁵⁶Mn is unstable and decays with a half-life of 2.58 hours, emitting characteristic gamma rays, most prominently at an energy of 847 keV. nih.govcsun.edu

By measuring the energy and intensity of these emitted gamma rays with a high-purity germanium detector, the concentration of manganese in the original sample can be accurately determined. nih.govcsun.edu A key advantage of NAA is that it is a true bulk analysis method, as neutrons and gamma rays can penetrate the entire sample, and it generally requires minimal sample preparation, thus reducing the risk of contamination. wikipedia.orgnih.gov

Interactive Table: Nuclear Data for Manganese in Neutron Activation Analysis

| Parameter | Description | Value | Source |

| Target Isotope | The stable isotope that captures a neutron. | ⁵⁵Mn | nih.gov |

| Natural Abundance | The percentage of the target isotope found in nature. | 100% | nih.gov |

| Activation Product | The radioisotope formed after neutron capture. | ⁵⁶Mn | nih.gov |

| Half-life | The time it takes for half of the radioactive nuclei to decay. | 2.58 hours | nih.gov |

| Gamma-ray Energy | The characteristic energy of the gamma ray emitted during decay. | 847 keV | nih.govcsun.edu |

| Branching Ratio | The probability of the specific gamma-ray emission occurring. | 98.8% | nih.gov |

X-ray Fluorescence Spectrometry for Non-Destructive Analysis

X-ray Fluorescence (XRF) Spectrometry is a widely used analytical technique for the non-destructive elemental analysis of materials such as rocks, minerals, and chemical compounds. carleton.edu It is well-suited for the bulk chemical analysis of major and trace elements, including manganese. carleton.edu The method allows for analysis of solids and liquids with minimal sample preparation. researchgate.net